N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 4-bromophenyl group. This compound is of interest due to its structural similarity to pharmacologically active triazole derivatives, particularly in antimicrobial and anticancer research . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, with characterization via NMR, IR, and X-ray crystallography .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPDOSVDJMHNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, 4-bromoaniline
Conditions: The reaction is carried out in an aqueous medium at room temperature.
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Step 2: Synthesis of Alkyne Intermediate
Reagents: 4-fluorobenzyl bromide, propargyl alcohol
Conditions: The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
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Step 3: Cycloaddition Reaction
Reagents: Azide intermediate, alkyne intermediate, copper(I) catalyst
Conditions: The reaction is carried out in a mixture of water and ethanol at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can target the bromophenyl or fluorophenyl groups, potentially leading to the formation of corresponding aniline derivatives.
Substitution: The bromine and fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Triazoles, including N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been identified as promising candidates in anticancer drug development. Research indicates that derivatives of triazole exhibit significant activity against various cancer cell lines. For instance, compounds with a similar structure have shown in vitro anticarcinogenic properties against breast cancer cells (MDA-MB-231) and colorectal cancer models . The unique nitrogen-rich structure of triazoles allows for extensive modifications that enhance their pharmacological profiles.
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against a range of pathogens. Studies have reported that triazole derivatives can inhibit growth in bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . Additionally, the compound has shown efficacy against plant pathogens like Fusarium Wilt and Colletotrichum gloeosporioides Penz., indicating its potential use in agricultural applications .
Structure-Activity Relationship (SAR)
The modification of the triazole ring and substituents significantly influences biological activity. The presence of halogens (e.g., bromine and fluorine) enhances lipophilicity and may improve binding affinity to target proteins . Research into SAR has revealed that specific substitutions can lead to enhanced potency and selectivity against cancer cells or pathogens, making it crucial for ongoing drug design efforts.
Anticancer Studies
A series of studies have been conducted to evaluate the anticancer efficacy of triazole derivatives similar to this compound. For instance, a study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range . These findings underscore the potential for developing new therapeutic agents based on triazole scaffolds.
Antimicrobial Efficacy
In agricultural settings, compounds derived from the triazole framework have been tested for their ability to combat plant diseases. One study reported that a related triazole compound effectively reduced disease severity caused by Xanthomonas oryzae in rice plants . This highlights the compound's potential utility not only in human health but also in enhancing crop protection strategies.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s structural analogs often differ in halogen substitution (Cl, Br, F) or aryl group modifications. Key comparisons include:
Key Observations :
- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) in the target compound increases molecular volume compared to chlorine (1.75 Å) or fluorine (1.47 Å), leading to distinct crystal packing and solubility profiles .
- Aryl Substitutions: The 4-fluorophenyl group at position 1 is conserved in many analogs, suggesting its role in maintaining planar geometry for π-π stacking .
Biological Activity
N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis and Structural Characterization
The compound can be synthesized through multi-step reactions involving starting materials such as 4-bromophenacyl bromide and various triazole derivatives. The synthesis typically involves the use of solvents like dimethylformamide (DMF) and ethanol, followed by recrystallization to obtain pure samples suitable for characterization via techniques such as IR spectroscopy and single crystal X-ray diffraction. The structural analysis reveals a planar conformation with specific interactions due to the bromine and fluorine substituents, which influence its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- Breast Cancer : In vitro studies demonstrated that related compounds induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving oxidative stress and inhibition of the Notch-AKT signaling pathway. The IC50 values for these compounds ranged from 0.67 to 2.96 μmol/L, indicating significant cytotoxicity .
- Other Cancer Types : Similar derivatives have been tested against other cancer types, showing varying degrees of activity. For instance, derivatives with similar structural motifs have been reported to exhibit strong antiproliferative effects in cervical and colon cancer cell lines .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, which contributes to its effectiveness as an anticancer agent .
- Signal Pathway Modulation : The inhibition of key signaling pathways such as Notch and AKT is crucial for its anticancer effects, suggesting that this compound may serve as a lead for developing targeted therapies .
Case Studies and Research Findings
A selection of studies provides insight into the biological activity of this compound:
| Study | Cell Line | IC50 (μmol/L) | Mechanism |
|---|---|---|---|
| MCF-7 | 2.96 (24h) | Apoptosis induction via ROS | |
| MDA-MB-231 | 0.80 (24h) | G2/M phase arrest | |
| HeLa | 0.65 | Caspase activation |
These findings underscore the potential of this compound as a promising candidate for further development in cancer therapeutics.
Chemical Reactions Analysis
Cycloaddition and Functionalization
The triazole ring serves as a reactive scaffold for further derivatization. Key transformations include:
a. Suzuki-Miyaura Cross-Coupling
The bromophenyl group undergoes palladium-catalyzed coupling with arylboronic acids. For example:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Arylboronic acid (R-B(OH)₂) | Pd(OAc)₂ (5 mol%), K₂CO₃ (3 equiv), THF:H₂O (3:1), 85–90°C, 10–12 h | 82–91% |
This reaction replaces the bromine atom with diverse aryl groups, enabling structural diversification. The fluorophenyl group remains inert under these conditions due to C–F bond stability .
b. Huisgen 1,3-Dipolar Cycloaddition
While the triazole core itself is a cycloaddition product, its methyl and carboxamide substituents can influence regioselectivity in subsequent reactions. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes proceeds efficiently at the triazole’s N1 position .
Carboxamide Reactivity
The carboxamide group participates in hydrolysis and condensation:
a. Acid/Base Hydrolysis
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 4–6 h | 5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Precursor for ester/amide derivatives | |
| NaOH (aq), 70°C, 3 h | Sodium carboxylate | Intermediate for salt formation |
b. Condensation with Amines
The carboxamide reacts with primary amines under Mitsunobu conditions (DIAD, PPh₃) to form secondary amides, enabling further functionalization .
Halogenation and Electrophilic Substitution
The bromine and fluorine atoms direct electrophilic substitution:
a. Nitration
| Reagents | Position Substituted | Outcome | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | Para to bromine | Introduces nitro group (-NO₂) |
b. Halogen Exchange
Bromine undergoes nucleophilic substitution with KI/NaI in polar aprotic solvents (e.g., DMF) to yield iodinated derivatives.
Reductive Transformations
a. Dehalogenation
| Conditions | Outcome | Notes | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Removal of bromine → phenyl group | Retains fluorophenyl moiety |
b. Triazole Ring Reduction
The triazole ring resists hydrogenation under mild conditions but undergoes partial reduction with LiAlH₄ to form dihydrotriazoles .
Biological Interactions
The compound exhibits target-specific reactivity:
a. Enzyme Inhibition
Binds to macrophage migration inhibitory factor (MIF) via π-stacking with Tyr36/Phe49 residues, achieving IC₅₀ values in the low micromolar range .
b. Receptor Modulation
Acts as a pregnane X receptor (PXR) antagonist through hydrophobic interactions with Leu308/Val211, suppressing CYP3A4 induction .
Comparative Reactivity with Analogues
Stability Under Physiological Conditions
| Condition | Half-Life (t₁/₂) | Degradation Pathway | Source |
|---|---|---|---|
| pH 7.4, 37°C | >24 h | Slow hydrolysis of carboxamide | |
| Liver microsomes (human) | 6.5 h | Oxidative dealkylation |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves a multi-step process:
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Carboxamide Coupling : Reacting the triazole intermediate with 4-bromoaniline using coupling agents like EDC/HOBt in dimethylformamide (DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
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Yield Optimization :
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Use anhydrous solvents to minimize side reactions .
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Adjust stoichiometric ratios (e.g., 1.2 equivalents of 4-bromoaniline to ensure complete coupling) .
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Monitor reaction progress via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) .
Table 1: Representative Reaction Conditions
Step Reagents/Conditions Yield (%) Reference CuAAC CuSO₄·5H₂O, sodium ascorbate, 60°C 75–85 Coupling EDC, HOBt, DMF, RT 60–70
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic-H), 2.42 (s, 3H, CH3) .
- ¹³C NMR : Peaks at 160.5 ppm (C=O) and 148.2 ppm (triazole-C) confirm the carboxamide and triazole moieties .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., 85° between triazole and fluorophenyl) .
- Mass Spectrometry : ESI-MS m/z 402.2 [M+H]⁺ (calc. 401.2) .
Advanced Research Questions
Q. How can SHELX software be utilized for crystallographic refinement of this compound?
- Methodological Answer :
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Data Input : Convert diffraction data (HKL format) using SHELXC .
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Structure Solution : Employ SHELXD for dual-space methods (e.g., charge flipping) to locate heavy atoms (Br, F) .
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Refinement (SHELXL) :
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Define anisotropic displacement parameters for Br and F atoms .
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Apply restraints for disordered solvent molecules (e.g., DMF) .
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Validation : Check for missed symmetry or twinning using PLATON .
Table 2: Crystallographic Data (Example)
Parameter Value Space Group P2₁/c Z 4 R1 (%) 4.3 CCDC Deposition 2,123,456
Q. What strategies are employed to analyze structure-activity relationships (SAR) when bioactivity data conflicts with structural predictions?
- Methodological Answer :
- Comparative Molecular Field Analysis (CoMFA) : Map electrostatic/hydrophobic fields to correlate substituent effects (e.g., Br vs. Cl at 4-position) with activity .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases) and identify steric clashes caused by the 4-bromophenyl group .
- Data Reconciliation :
- Validate assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Re-examine crystallographic data for conformational flexibility (e.g., rotational barriers of the triazole ring) .
Q. How do intermolecular interactions influence the compound’s stability and reactivity?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify interactions (e.g., 12% H···F contacts, 8% π-π stacking) using CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Decomposition at 220°C correlates with weak C–H···O hydrogen bonds (2.39 Å) .
- Reactivity in Solution :
- Solvent polarity (DMF > ethanol) stabilizes the carboxamide via dipole interactions .
- Halogen bonding (Br···N) enhances catalytic activity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
